![molecular formula C22H21FN2O5S B11085915 (2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11085915.png)
(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid
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Overview
Description
2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(2-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes an ethoxycarbonyl group, a fluorophenethyl group, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(2-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-(ethoxycarbonyl)aniline with 2-fluorophenethylamine, followed by cyclization with a thioamide to form the thiazinane ring. The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(2-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a probe in biochemical studies.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(2-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID: Similar structure but with a methyl group instead of a fluorophenethyl group.
2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(2-CHLOROPHENETHYL)-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID: Similar structure but with a chlorophenethyl group instead of a fluorophenethyl group.
Uniqueness
The presence of the fluorophenethyl group in 2-{[4-(ETHOXYCARBONYL)PHENYL]IMINO}-3-(2-FLUOROPHENETHYL)-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID imparts unique properties, such as increased lipophilicity and potential interactions with fluorine-specific binding sites. This can enhance its bioactivity and specificity compared to similar compounds.
Properties
Molecular Formula |
C22H21FN2O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(4-ethoxycarbonylphenyl)imino-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid |
InChI |
InChI=1S/C22H21FN2O5S/c1-2-30-21(29)15-7-9-16(10-8-15)24-22-25(19(26)13-18(31-22)20(27)28)12-11-14-5-3-4-6-17(14)23/h3-10,18H,2,11-13H2,1H3,(H,27,28) |
InChI Key |
OSWPRHJVGVINAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)O)CCC3=CC=CC=C3F |
Origin of Product |
United States |
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